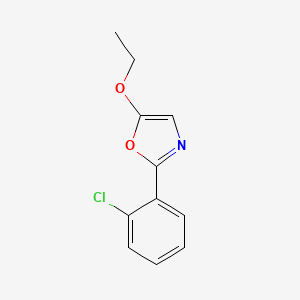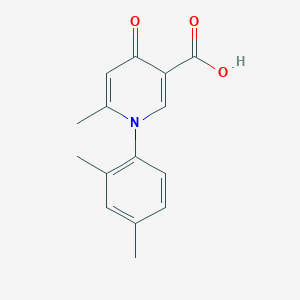
6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone
Vue d'ensemble
Description
6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Appropriate substituted anilines and ketones.
Cyclization: Formation of the quinoline ring through cyclization reactions.
Halogenation: Introduction of chlorine and fluorine atoms using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinolinones.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to various substituted quinolinone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, quinolinones may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-methyl-3-phenyl-4(1H)-quinolinone
- 8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone
- 2-methyl-3-phenyl-4(1H)-quinolinone
Uniqueness
6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone is unique due to the presence of both chlorine and fluorine atoms, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
6-chloro-8-fluoro-2-methyl-3-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c1-9-14(10-5-3-2-4-6-10)16(20)12-7-11(17)8-13(18)15(12)19-9/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYBBAFZHKPTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215405 | |
| Record name | 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478041-39-3 | |
| Record name | 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B3037351.png)


![5-[(3-Chloro-1-benzothiophen-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037357.png)
![2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol](/img/structure/B3037358.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether](/img/structure/B3037360.png)
![4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B3037361.png)
![4-Chlorophenyl 4-{[(4-fluorophenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B3037362.png)

![Benzyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3037367.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate](/img/structure/B3037372.png)
![4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037373.png)

